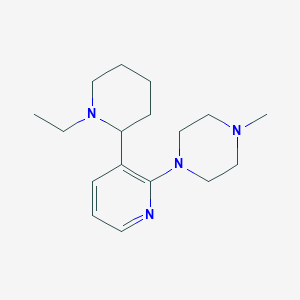

1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine

Description

Properties

Molecular Formula |

C17H28N4 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

1-[3-(1-ethylpiperidin-2-yl)pyridin-2-yl]-4-methylpiperazine |

InChI |

InChI=1S/C17H28N4/c1-3-20-10-5-4-8-16(20)15-7-6-9-18-17(15)21-13-11-19(2)12-14-21/h6-7,9,16H,3-5,8,10-14H2,1-2H3 |

InChI Key |

HNVBLAOTGGDUMO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCCC1C2=C(N=CC=C2)N3CCN(CC3)C |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The synthesis begins with the preparation of substituted pyridine and piperazine precursors. A common strategy involves functionalizing pyridine at the 2- and 3-positions to introduce reactive groups for subsequent coupling. For example, 2-chloro-3-cyanopyridine serves as a critical intermediate, enabling nucleophilic substitution with piperazine derivatives. Simultaneously, 1-ethylpiperidine-2-yl moieties are synthesized via reductive amination or alkylation of piperidine scaffolds, followed by resolution to achieve stereochemical purity.

Coupling Reactions

The core structure is assembled through coupling reactions between pyridine and piperazine components. A patent-published method demonstrates the use of polar aprotic solvents (e.g., dimethylformamide) and organic bases (e.g., triethylamine) to facilitate the reaction between 2-chloro-3-cyanopyridine and 1-methylpiperazine derivatives. This approach avoids alkali metal halides, which can complicate purification, and achieves yields exceeding 60% under optimized conditions.

Table 1: Representative Coupling Reaction Conditions

| Starting Materials | Solvent | Base | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 2-Chloro-3-cyanopyridine + 1-methylpiperazine | DMF | Triethylamine | 125–130°C | 61.4% | |

| 3-Bromopyridine + 4-methylpiperazine | Toluene-H₂O | Cs₂CO₃ | 80–100°C | 58% |

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable efficient formation of C–N bonds between heterocyclic fragments. A study utilizing tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and phosphine ligands (e.g., di-tert-butylXPhos) achieved coupling of bromopyridines with piperazine derivatives in toluene-water mixtures. This method is particularly effective for introducing ethylpiperidine groups, with yields contingent on ligand choice and temperature control.

Buchwald-Hartwig Amination

Buchwald-Hartwig amination is employed to install piperazine moieties onto halogenated pyridines. For instance, reacting 3-bromo-2-(1-ethylpiperidin-2-yl)pyridine with 4-methylpiperazine in the presence of Pd(OAc)₂ and Xantphos ligand yields the target compound with minimal by-products. This method is noted for its scalability and compatibility with diverse substituents.

Solvent and Base Optimization

Solvent Systems

Polar aprotic solvents such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are preferred for their ability to dissolve both aromatic and amine components. Non-polar solvents like toluene are used in tandem with water for biphasic Pd-catalyzed reactions, improving phase separation and product isolation.

Base Selection

Organic bases (e.g., triethylamine) are favored over inorganic alternatives to avoid salt formation. However, cesium carbonate (Cs₂CO₃) is critical in Pd-mediated reactions for maintaining alkaline conditions without precipitating metal halides.

Work-Up and Purification Techniques

Post-reaction work-up typically involves solvent removal under reduced pressure, followed by extraction with ethyl acetate or dichloromethane. Acid-base purification is employed to isolate the free base or salt forms. For example, adjusting the pH to 8–9 with aqueous NaOH precipitates impurities, while oxalic acid addition crystallizes the target compound. Recrystallization from methanol or ethanol further enhances purity, as evidenced by HPLC analyses showing >85% purity.

Analytical Characterization

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the structure of intermediates and final products. Key peaks include δ 2.3–2.7 ppm for piperazine methyl groups and δ 7.5–8.5 ppm for pyridine protons.

-

Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ions ([M+H]⁺) with mass-to-charge ratios matching the theoretical molecular formula.

Chemical Reactions Analysis

1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine undergoes various types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, where the piperazine nitrogen can be substituted with various electrophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

1. Anticancer Activity

Research indicates that compounds with structural similarities to 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine can inhibit cancer cell proliferation. For instance, a study showed that modifications in the piperidine ring significantly influenced antiproliferative activity against various cancer cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Example A | 0.5 | HEK293T |

| Example B | >10 | HEK293T |

These results suggest that the functional groups attached to the piperidine core play a critical role in biological activity, with certain modifications enhancing efficacy against cancer cells.

2. Neurological Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies demonstrated that it could reduce neuronal cell death under oxidative stress conditions, indicating potential therapeutic applications in neurodegenerative diseases.

Case Studies

Case Study 1: Anticancer Properties

A derivative of this compound was tested for its anticancer properties in xenograft models. The study revealed significant inhibition of tumor growth, correlating with increased markers of apoptosis in treated tissues. This highlights the potential for developing new cancer therapies based on this compound's structure.

Case Study 2: Neuroprotective Effects

An investigation into similar compounds showed promising results in protecting neuronal cells from oxidative stress-induced damage. The findings indicated a significant reduction in cell death rates, suggesting a potential application for treating neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, including neurotransmitter receptors in the central nervous system . The compound may also inhibit specific enzymes, leading to altered biochemical pathways and therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on molecular formula.

Structural and Functional Analysis:

Substituent Effects :

- Ethylpiperidinyl vs. Hydroxymethyl () : The ethyl group enhances lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration, whereas the hydroxymethyl group increases polarity (logP ~1.8), reducing CNS bioavailability.

- Trifluoromethyl () : Introduces strong electron-withdrawing effects, improving metabolic stability and binding affinity to hydrophobic pockets in enzymes.

- Sulfonyl Group () : Enhances hydrogen-bonding capacity and may act as a leaving group in prodrug designs.

Biological Activity :

- Piperazine derivatives with aryl substituents (e.g., phenyl in ) often target serotonin or dopamine receptors. The ethylpiperidinyl group in the target compound may confer selectivity for σ-1 or NMDA receptors, as seen in structurally related CNS agents.

- Compounds with trifluoromethyl or sulfonyl groups () are frequently utilized in kinase or protease inhibition due to their strong electronic effects.

Synthetic Routes :

- Reductive amination () and nucleophilic substitution () are common for piperazine derivatives. The target compound likely requires multi-step synthesis, starting with ethylpiperidine functionalization followed by coupling to pyridine.

Physicochemical Properties :

- The target compound’s molecular weight (~286) aligns with CNS drug-like properties (MW < 500). Analogous compounds with nitro or bromo substituents () exhibit higher reactivity but lower metabolic stability.

Biological Activity

1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine

- Molecular Formula : C17H28N4

- CAS Number : 571189-49-6

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of piperidine and pyridine derivatives. The synthetic route may involve:

- Formation of the piperidine ring : Using appropriate reagents to create the ethyl-substituted piperidine.

- Pyridine substitution : Introducing the pyridine moiety through electrophilic aromatic substitution or similar methods.

- Final assembly : Combining the components to form the target compound.

Biological Activity

The biological activity of 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine has been evaluated in various studies, focusing on its potential as an anticancer agent and its interaction with specific biological targets.

The compound is believed to interact with various receptors and enzymes, potentially modulating their activity. Its structure suggests that it could inhibit certain kinases involved in cancer progression, making it a candidate for further development as an anticancer drug.

Case Studies and Research Findings

Several studies have reported on the biological evaluation of this compound:

-

Anticancer Activity :

Cell Line IC50 (µM) MCF-7 0.64 HCT116 0.79 A549 0.41 PC3 0.36 - Kinase Inhibition :

- Structure-Activity Relationship (SAR) :

Q & A

Q. What are the optimal synthetic routes for 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine, and how can purity be maximized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyridine-piperidine core followed by piperazine substitution. Key steps include:

- Coupling Reactions: Palladium (e.g., Pd(OAc)₂) or nickel catalysts enable cross-coupling between pyridine and piperidine derivatives. For example, Suzuki-Miyaura coupling may be employed for aryl-aryl bond formation .

- Solvent Selection: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol or methanol) are critical for achieving >95% purity .

Q. How can the compound’s structure be confirmed post-synthesis?

Methodological Answer:

- Spectroscopic Analysis:

- NMR: ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, piperazine protons appear as multiplet signals at δ 2.5–3.5 ppm, while pyridine protons resonate near δ 8.0–9.0 ppm .

- IR: Stretching frequencies for C-N (1,250–1,350 cm⁻¹) and aromatic C-H (3,000–3,100 cm⁻¹) confirm functional groups .

- X-ray Crystallography: Resolves 3D conformation, particularly for chiral centers in the piperidine ring .

Q. What are the compound’s solubility and stability profiles under varying pH and temperature conditions?

Methodological Answer:

- Solubility Testing: Use shake-flask methods with buffers (pH 1–12) and organic solvents (e.g., DMSO for stock solutions). Piperazine derivatives often show higher solubility in acidic media due to protonation of the nitrogen atoms .

- Stability Studies:

- Thermal Stability: Thermogravimetric analysis (TGA) up to 300°C to assess decomposition thresholds .

- pH Stability: Incubate in buffers (pH 3–10) at 25°C and 40°C; monitor degradation via HPLC over 72 hours .

Advanced Research Questions

Q. How can receptor-binding assays be designed to evaluate the compound’s interaction with biological targets?

Methodological Answer:

- Radioligand Binding Assays: Use tritiated or fluorescent ligands (e.g., for serotonin or dopamine receptors).

- Procedure: Incubate the compound with membrane preparations expressing the target receptor. Competitive binding curves (IC₅₀ values) quantify affinity .

- Controls: Include reference agonists/antagonists (e.g., ketanserin for 5-HT₂A receptors) to validate assay conditions .

Q. How can computational modeling predict the compound’s interaction with enzymes or receptors?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite.

- Target Preparation: Retrieve receptor structures (e.g., from PDB: 5-HT₂A, PDB ID 6A93) and optimize protonation states .

- Validation: Compare docking poses with co-crystallized ligands to assess predictive accuracy .

- Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to analyze binding stability .

Q. How should researchers address contradictions in pharmacological data (e.g., variable IC₅₀ values across studies)?

Methodological Answer:

- Purity Verification: Re-analyze compound batches via HPLC-MS to rule out impurities (>99% purity required for reliable bioassays) .

- Assay Standardization:

- Receptor Source: Use consistent cell lines (e.g., HEK293 vs. CHO cells) to minimize variability in receptor glycosylation .

- Buffer Conditions: Maintain identical ionic strength (e.g., 150 mM NaCl) and pH (7.4) across experiments .

Q. What strategies enhance the compound’s selectivity for specific receptor subtypes?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Substituent Modification: Replace the ethyl group on piperidine with bulkier tert-butyl groups to sterically hinder off-target binding .

- Bioisosteric Replacement: Substitute pyridine with pyrimidine to alter hydrogen-bonding patterns .

- Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bond donors/acceptors) using tools like LigandScout .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.